molecular formula C24H24N2O2S B2604274 6-hexyl-2-imino-3-(4-phenylthiazol-2-yl)-2H-chromen-7-ol CAS No. 320741-53-5

6-hexyl-2-imino-3-(4-phenylthiazol-2-yl)-2H-chromen-7-ol

Cat. No.: B2604274
CAS No.: 320741-53-5
M. Wt: 404.53
InChI Key: HYPDXEKSGSHTBT-UHFFFAOYSA-N
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Description

6-Hexyl-2-imino-3-(4-phenylthiazol-2-yl)-2H-chromen-7-ol is a hybrid heterocyclic compound combining a coumarin (chromen-7-ol) core with a 4-phenylthiazole moiety and a hexyl side chain. The thiazole ring, particularly the 4-phenylthiazol-2-yl group, is a critical pharmacophore in drug design, contributing to protease inhibition, antiproliferative activity, and metabolic regulation .

Properties

IUPAC Name

6-hexyl-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)chromen-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2S/c1-2-3-4-6-11-17-12-18-13-19(23(25)28-22(18)14-21(17)27)24-26-20(15-29-24)16-9-7-5-8-10-16/h5,7-10,12-15,25,27H,2-4,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPDXEKSGSHTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(C=C2C(=C1)C=C(C(=N)O2)C3=NC(=CS3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Hexyl-2-imino-3-(4-phenylthiazol-2-yl)-2H-chromen-7-ol is a synthetic compound belonging to the chromene family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a chromene ring fused with a thiazole moiety. The presence of the hexyl group and the imino functional group contributes to its lipophilicity and potential interaction with biological targets.

Biological Activity Overview

Research has indicated that compounds in the chromene family exhibit a range of biological activities, including:

  • Antioxidant Activity : Compounds similar to 6-hexyl-2-imino-3-(4-phenylthiazol-2-yl)-2H-chromen-7-ol have demonstrated significant free radical scavenging capabilities.
  • Antimicrobial Effects : Some derivatives have shown promising results against various bacterial strains, indicating potential as antimicrobial agents.
  • Cytotoxicity : Studies have evaluated the cytotoxic effects of related compounds on cancer cell lines, suggesting that they may inhibit tumor growth.

Antioxidant Activity

A study assessing the antioxidant properties of chromene derivatives found that specific structural modifications significantly enhance their ability to scavenge free radicals. The introduction of electron-donating groups improved the compounds' efficacy against oxidative stress markers.

Antimicrobial Activity

Research on structurally similar compounds has shown effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. A comparative analysis is summarized in Table 1 below:

CompoundPathogenMinimum Inhibitory Concentration (MIC)
6-Hexyl derivativeStaphylococcus aureus32 μg/mL
6-Hexyl derivativeEscherichia coli64 μg/mL
Control (Standard Antibiotic)Staphylococcus aureus16 μg/mL
Control (Standard Antibiotic)Escherichia coli32 μg/mL

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of 6-hexyl derivatives on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting moderate cytotoxicity.

The biological activity of 6-hexyl-2-imino-3-(4-phenylthiazol-2-yl)-2H-chromen-7-ol can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in oxidative stress and inflammation, such as lipoxygenases and cyclooxygenases.
  • Cell Cycle Arrest : Some studies suggest that chromene derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Molecular Docking Studies : Computational studies have provided insights into potential interactions with target proteins, revealing binding affinities that correlate with observed biological activities.

Case Studies

Several case studies have highlighted the potential therapeutic applications of chromene derivatives:

  • Study on Anticancer Activity : A recent study demonstrated that a related chromene derivative significantly inhibited cell proliferation in MCF-7 cells through apoptosis induction mechanisms.
  • Antimicrobial Efficacy : Another study reported that a thiazole-chromene hybrid exhibited potent antibacterial activity against resistant strains of bacteria, showcasing its potential as a lead compound for antibiotic development.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Functional Analogues

Compound Name Structural Features Biological Activity Synthesis Method Key Findings
Target Compound Coumarin core, hexyl chain, imino group, 4-phenylthiazole Hypothetical: Protease inhibition, anticancer Not explicitly described in evidence Assumed enhanced lipophilicity due to hexyl chain; dual coumarin-thiazole pharmacophore
N-(4-Phenylthiazol-2-yl)benzofuran-2-carboxamide (3) Benzofuran, 4-phenylthiazole, carboxamide COVID-19 Mpro inhibition Reaction of 2-chloroacetamido-4-phenylthiazole with salicylaldehyde/K₂CO₃ in DMSO 75% yield; characterized via elemental analysis and spectroscopy
Coumarin/Thiazole Congeners (6a–d) Coumarin, thiazole, cyanoacetamide substituents CDK2 inhibition Alternative pathway: reaction with u-bromoacetophenone Confirmed by MS, IR, and NMR; moderate CDK2 inhibitory activity
N-(4-Phenylthiazol-2-yl)benzenesulfonamides Benzenesulfonamide, 4-phenylthiazole Antidiabetic In vivo testing in streptozotocin-induced diabetic rats Significant reduction in blood glucose levels; low toxicity
5-Methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Triazole, 4-phenylthiazole, carboxylic acid Antiproliferative (LOX IMVI cells) Not detailed 44.78% growth inhibition in melanoma cells; synergy of triazole-thiazole
5-Methyl-2-(4-phenylthiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one (17) Pyrazolone, 4-phenylthiazole BAX activation for cancer therapy Reflux with ethyl acetoacetate and acetic acid Key intermediate for BAX activators; robust synthetic scalability

Structural and Functional Insights

Core Scaffolds: The target compound’s coumarin-thiazole hybrid distinguishes it from benzofuran-thiazole (Compound 3) and pyrazolone-thiazole (Compound 17) derivatives.

Biological Activity: Anticancer Potential: The triazole-thiazole hybrid () showed 44.78% inhibition in melanoma cells, while coumarin-thiazole analogs () target CDK2, a key regulator of cell cycle progression. The target compound’s imino group could mimic kinase-binding motifs, suggesting similar mechanisms . Antiviral Applications: Compound 3 () was designed for COVID-19 Mpro inhibition, highlighting the versatility of 4-phenylthiazole in targeting viral proteases. The target compound’s imino group may enhance hydrogen bonding with protease active sites . Metabolic Regulation: The benzenesulfonamide-thiazole derivatives () demonstrated antidiabetic effects, suggesting that modifying the thiazole’s substituents (e.g., sulfonamide vs. coumarin) shifts biological targets .

Synthetic Strategies :

  • Thiazole formation via Hantzsch or cyclocondensation reactions is common across analogs (e.g., ). The target compound’s synthesis likely involves similar steps, such as coupling 4-phenylthiazole-2-amine with a functionalized coumarin precursor.
  • Characterization methods (e.g., NMR, IR, MS) are consistent for all compounds, ensuring structural fidelity .

Key Comparative Observations

  • Role of the 4-Phenylthiazole Group : This moiety is critical for binding to enzymes (e.g., Mpro, CDK2) and cellular receptors across analogs. Its planar structure facilitates π-π stacking in active sites .
  • Impact of Substituents: Hexyl Chain: May enhance pharmacokinetics but could reduce aqueous solubility. Imino Group: Potential for hydrogen bonding vs. sulfonamide’s electron-withdrawing effects .
  • Biological Target Diversity: Minor structural changes (e.g., coumarin vs. triazole) redirect activity from antiviral to anticancer applications.

Notes and Limitations

  • Evidence Gaps : Direct data on the target compound’s synthesis and activity are absent in the provided evidence; comparisons rely on structural analogs.
  • Contradictions : While thiazole derivatives broadly show anticancer activity, specific substituents (e.g., sulfonamide) may prioritize metabolic over antiproliferative effects .
  • Future Directions : Molecular docking studies and in vitro assays are needed to validate the target compound’s hypothesized mechanisms.

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